2-Boranylporphyrin
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Overview
Description
2-borylporphyrin is a beta-borylporphyrin.
Scientific Research Applications
Biomedical Applications
Porphyrins and metalloporphyrins, including 2-Boranylporphyrin derivatives, have significant roles in biomedical science due to their unique photochemical, photophysical, and photoredox properties. These properties are enhanced through structural modifications, making them suitable for various biomedical applications such as contrast agents for magnetic resonance imaging (MRI), photodynamic therapy (PDT) of cancer, bio-imaging, and other biomedical applications. Porphyrins and metalloporphyrins are noted for their long wavelength of emission and absorption, high singlet oxygen quantum yield, and low in vivo toxicity, which are crucial in these applications (Imran et al., 2018).
Boron Neutron Capture Therapy
Boron-containing protoporphyrin IX derivatives, which include 2-Boranylporphyrin derivatives, have been synthesized for potential use in boron neutron capture therapy (BNCT) and PDT for tumor suppression. These derivatives have shown promising results in accumulating boron levels in cancer cells, which is crucial for the effectiveness of BNCT (El-Zaria et al., 2010).
Dual Sensitizers in Therapies
Some boronated porphyrins serve as dual sensitizers in both PDT and BNCT. Their tumor affinity and low cytotoxicity in dark conditions, combined with the easy synthesis and high boron content, make them suitable for these therapies (Hiramatsu et al., 2011).
Synthesis and Structural Studies
The synthesis of subporphyrinato boron, a novel contracted analogue of 2-Boranylporphyrin, has been explored. These compounds possess unique absorption and fluorescence in the UV/vis region and are important for studying rare boron species like borenium cations, boron hydrides, and boron peroxides (Shimizu, 2017).
properties
Product Name |
2-Boranylporphyrin |
---|---|
Molecular Formula |
C20H13BN4 |
Molecular Weight |
320.2 g/mol |
InChI |
InChI=1S/C20H13BN4/c21-19-10-18-9-16-4-3-14(23-16)7-12-1-2-13(22-12)8-15-5-6-17(24-15)11-20(19)25-18/h1-11,23,25H |
InChI Key |
GYBVVOXGGAVAJW-UHFFFAOYSA-N |
Canonical SMILES |
[B]C1=C2C=C3C=CC(=N3)C=C4C=CC(=N4)C=C5C=CC(=CC(=C1)N2)N5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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